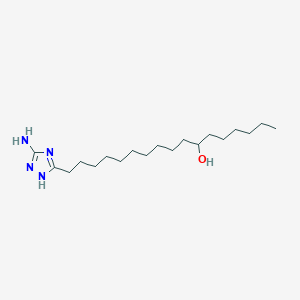![molecular formula C21H26N4OS B2915246 2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1797321-04-0](/img/structure/B2915246.png)
2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a synthetic compound with applications across various scientific fields. It consists of a phenyl ring substituted with an isopropylthio group, linked to a pyrazolo[1,5-a]pyrimidine moiety via a propyl chain and an acetamide linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide generally involves:
Formation of the 4-(isopropylthio)phenyl intermediate.
Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine.
Coupling of these intermediates via a propyl chain.
Formation of the final acetamide.
Reaction conditions typically include anhydrous solvents, inert atmosphere, and controlled temperatures.
Industrial Production Methods
Industrial production may involve continuous flow chemistry for better yield and efficiency. Parameters like reagent concentration, temperature, and residence time are optimized to scale up the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Can oxidize the sulfur moiety to sulfoxides and sulfones.
Reduction: Possible reduction of the phenyl ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitutions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles or electrophiles under mild conditions.
Major Products
Oxidized forms of the sulfur group.
Reduced phenyl or acetamide derivatives.
Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide has notable applications in several fields:
Chemistry: Utilized as an intermediate in the synthesis of complex organic compounds.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in drug discovery.
Industry: Used as a precursor in the synthesis of specialized materials and compounds.
Wirkmechanismus
The compound may act through multiple pathways depending on its application:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Interference in biochemical pathways, modulation of receptor activity, inhibition of enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(methylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
2-(4-(ethylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide has a unique isopropylthio group that confers distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivities.
Hope that paints a clear picture of your compound. Dive into any specific section further?
Eigenschaften
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-15(2)27-19-8-6-17(7-9-19)12-21(26)22-10-4-5-18-13-23-20-11-16(3)24-25(20)14-18/h6-9,11,13-15H,4-5,10,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSLOMNHTXSAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CC3=CC=C(C=C3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide](/img/structure/B2915165.png)
![2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915167.png)
![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)





![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)





